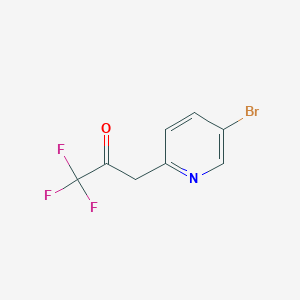

3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one” is a brominated pyridine derivative. Pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using cross-coupling reactions . For instance, Suzuki cross-coupling reactions have been used to synthesize pyridine derivatives .科学的研究の応用

Efficient Synthesis and Biological Applications

Synthesis of Biheterocycles

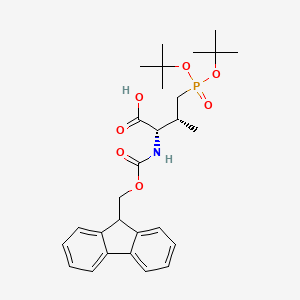

A precursor closely related to the chemical , 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, was utilized for synthesizing a series of (1,2,3-triazol-1-yl)methylpyrimidine biheterocycles. These compounds may have potential applications in medicinal chemistry and biological studies (Aquino et al., 2017).

Antibacterial and Antifungal Properties

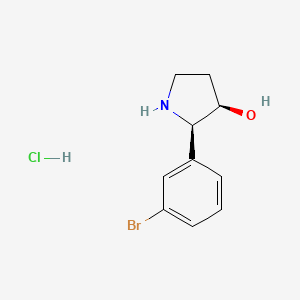

A derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and evaluated for antibacterial and antifungal activities, showing promising results (Rao et al., 2013).

Synthesis of Trifluoromethylthiazoles

3-Bromo-1,1,1-trifluoropropan-2-one reacted with thiourea to yield 4-trifluoromethylthiazoles. These compounds were applied in azo dye synthesis, indicating potential industrial applications (Tanaka et al., 1991).

Chemical Synthesis Techniques

Pyridylcarbene Formation

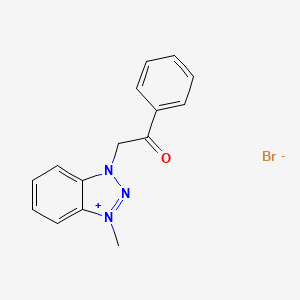

The decomposition of a related compound, 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, led to the formation of a pyridylcarbene intermediate, indicating potential applications in the synthesis of complex organic compounds (Abarca et al., 2006).

Amination of Polyhalopyridines

A related compound, 5-bromo-2-chloropyridine, was efficiently aminated using a palladium-Xantphos complex, indicating the versatility of these bromopyridines in organic synthesis (Ji et al., 2003).

Synthesis of Novel Compounds

Novel Azetidine Derivative Synthesis

The synthesis of new azetidine derivatives, potentially for pharmacological applications, was achieved using a compound structurally similar to 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one (Rao et al., 2013).

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process relevant to environmental chemistry and sustainable synthesis, was researched, demonstrating the potential of bromopyridines in novel synthetic processes (Feng et al., 2010).

特性

IUPAC Name |

3-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-5-1-2-6(13-4-5)3-7(14)8(10,11)12/h1-2,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMUEXOFDLXCTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)

![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/no-structure.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476944.png)

![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476945.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2476951.png)